3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile
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Overview
Description
3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile: is a complex organic compound characterized by its unique structural features, including a fluoro-substituted benzene ring, a cyclopropyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropyl precursor with reagents such as diazomethane under controlled conditions to form the cyclopropyl ring.
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Introduction of the Fluoro Group: : The fluoro group is introduced via electrophilic fluorination. This step often employs reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to achieve selective fluorination of the benzene ring.
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Amination and Hydroxylation: : The next step involves the introduction of the amino and hydroxy groups. This can be done through a series of reactions including nucleophilic substitution and subsequent hydroxylation using reagents like sodium hydroxide or hydrogen peroxide.
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Formation of the Benzonitrile Moiety: : The final step involves the introduction of the nitrile group. This is typically achieved through a Sandmeyer reaction, where the amino group is converted to a nitrile using reagents such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium amide (NaNH₂), thiols (RSH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in synthetic pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the fluoro group and the nitrile moiety can enhance binding affinity to specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile exerts its effects involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins. The nitrile group can participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-aminobenzonitrile
- 4-Fluoro-3-hydroxybenzonitrile
- 3-Cyclopropyl-4-fluorobenzonitrile
Uniqueness
Compared to these similar compounds, 3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile stands out due to the presence of the cyclopropyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-10(2)14(19)15(5-6-15)9-18-13-4-3-11(8-17)7-12(13)16/h3-4,7,10,14,18-19H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCFWWUWZLXAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC1)CNC2=C(C=C(C=C2)C#N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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